N-(3-Ethenylphenyl)acetamide is an organic compound classified as an acetamide. Acetamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom, which is further bonded to an alkyl or aryl group. The specific structure of N-(3-Ethenylphenyl)acetamide includes a phenyl ring substituted with an ethenyl group at the meta position relative to the acetamide functional group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
N-(3-Ethenylphenyl)acetamide can be synthesized through various methods, typically involving the reaction of substituted phenyl compounds with acetic anhydride or acetyl chloride in the presence of a base. One common synthetic route includes:
Technical details may vary based on specific laboratory protocols and desired yields.
The molecular structure of N-(3-Ethenylphenyl)acetamide can be represented as follows:
N-(3-Ethenylphenyl)acetamide can undergo several chemical reactions typical for amides and alkenes:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used.
Data regarding specific pathways or interactions would require further empirical studies.
Relevant data may need empirical validation through laboratory analysis.
N-(3-Ethenylphenyl)acetamide has potential applications in:
Further research is necessary to explore these applications comprehensively.
The strategic design of N-(3-ethenylphenyl)acetamide analogues leverages bioisosteric principles derived from paracetamol metabolite modifications. As demonstrated in paracetamol’s endogenous metabolite AM404 (N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetraenamide), targeted replacements of the arachidonoyl chain with shorter acyl groups significantly modulate pharmacological activity. Key adaptations include:
Table 1: Analgesic Efficacy of Acetamide Bioisosteres in Murine Formalin Test
| Compound | Structure | Effective Dose (mg/kg) | Relative Efficacy vs. Paracetamol |
|---|---|---|---|
| N-(1H-indazol-5-yl)acetamide | Indazole-5-acetamide | 50 | 4× |
| N-(4-hydroxybenzyl)acetamide | 4-Hydroxybenzylacetamide | 275 | Comparable |
| Paracetamol | N-(4-hydroxyphenyl)acetamide | 200 | Baseline |
These modifications exemplify how bioisosteric replacement balances ligand-receptor sterics and electronics while improving drug-like properties [1] [5].
Hybridization integrates sulfonamide motifs—known for enzyme inhibition—into the N-(3-ethenylphenyl)acetamide scaffold to enhance target specificity. This approach exploits sulfonamide’s dual hydrogen-bonding capability and tetrahedral geometry:
Table 2: Hybrid Pharmacophore Motifs and Target Affinities
| Hybrid Scaffold | Target Enzyme | Key Interaction | Inhibition Metric |
|---|---|---|---|
| Sulfonamide-phosphonate | hCA II | Zn²⁺ coordination, hydrophobic stacking | K~i~ = 0.14–8.2 µM |
| Chalcone-sulfonamide | COX-2 | H-bonding with Tyr385 | IC₅₀ = 3.7 µM |
| Coumarin-sulfonamide | DPP-IV | Salt bridge with Arg125 | IC₅₀ = 10.1 µM |
Hybridization thus expands the mechanistic repertoire of acetamide derivatives toward isoform-selective enzyme inhibition [1] [6].
Stereoelectronic effects govern conformational stability and binding affinity of the ethenylphenyl group. Key strategies include:
Table 3: Electronic Parameters and Bioactivity of Ethenylphenyl Analogues
| Substituent | Hammett σ~p~ | Conformational Preference | Target Affinity (IC₅₀/K~i~) |
|---|---|---|---|
| p-OH | -0.37 | Planar | CB1: 12 µM |
| p-NO₂ | +0.78 | Twisted (30°) | CA II: 0.14 µM |
| o-OCH₃ | -0.27 | Orthogonal (55°) | COX-2: 8.4 µM |
| 3-Cyclopropyl | -0.21 | s-cis fixed | TRPV1: 0.9 µM |
Optimization leverages stereoelectronic principles to fine-tune target engagement while preserving metabolic resilience [3] [6].
Compound List
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: